Structural Dynamics and Synthetic Utility of 2-(5-Nitropyridin-2-yl)acetic acid
Structural Dynamics and Synthetic Utility of 2-(5-Nitropyridin-2-yl)acetic acid
[1]
Executive Summary
2-(5-Nitropyridin-2-yl)acetic acid (CAS: 1214328-73-0) represents a critical yet kinetically fragile intermediate in medicinal chemistry.[1] It serves as a bifunctional scaffold, combining an electron-deficient pyridine core with a carboxylate tail, making it a valuable precursor for Bcl-2 inhibitors, kinase modulators, and other nitrogen-heterocycle pharmacophores.
However, its utility is often limited by its inherent instability—specifically, its propensity for thermal decarboxylation. This guide provides a rigorous technical analysis of its structure, validated synthetic protocols to mitigate degradation, and the mechanistic logic required to handle this compound effectively.
Structural Analysis & Physicochemical Properties[1][2]
Electronic Architecture
The molecule features a "push-pull" electronic system that dictates its reactivity and stability profile.[1]
-
The Pyridine Core: The nitrogen atom at position 1 exerts an inductive withdrawing effect (-I), making the ring electron-deficient.[1]
-
The 5-Nitro Group: A strong electron-withdrawing group (EWG) at the meta position relative to the nitrogen (but para to the acetic acid tail) significantly lowers the electron density of the ring.[1]
-
The Methylene Bridge: The
-protons (at the CH2 group) are exceptionally acidic ( in DMSO) due to the combined electron-withdrawing power of the nitro-pyridine ring and the carbonyl group.[1]
The Instability Paradox (Decarboxylation)
A defining characteristic of 2-pyridylacetic acids is their thermal instability.[1] Unlike phenylacetic acid, 2-(5-nitropyridin-2-yl)acetic acid undergoes facile decarboxylation to form 2-methyl-5-nitropyridine.[1]
Mechanism: The reaction proceeds via a zwitterionic intermediate. The pyridine nitrogen can become protonated (or coordinate with a metal), creating a positive charge that stabilizes the developing carbanion at the
Key Properties Table[1]
| Property | Value / Description | Note |
| Formula | ||
| MW | 182.13 g/mol | |
| CAS (Acid) | 1214328-73-0 | Often generated in situ.[1] |
| CAS (Methyl Ester) | 292600-22-7 | Stable storage form.[1] |
| Acidity ( | ~3.8 (COOH), ~12 (CH2) | Predicted values; stronger acid than acetic acid. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents. |
| Stability | Low (Thermal) | Decarboxylates >60°C or in acidic media. |
Synthetic Pathways[2][3]
The direct nitration of 2-pyridylacetic acid is not viable due to oxidation of the methylene group.[1] Therefore, the synthesis relies on Nucleophilic Aromatic Substitution (
Pathway Logic
The most robust route utilizes 2-chloro-5-nitropyridine .[1] The chlorine atom is activated for displacement by the para-nitro group and the ortho-pyridine nitrogen.[1]
Diagram: Synthetic Workflow
Figure 1: Synthetic pathway highlighting the critical thermal control point to avoid decarboxylation.
Experimental Protocol: Malonate Displacement
Objective: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid via diethyl malonate displacement. Scale: 10 mmol basis.
Reagents
-
2-Chloro-5-nitropyridine (1.58 g, 10 mmol)[1]
-
Diethyl malonate (1.92 g, 12 mmol)
-
Sodium Hydride (60% in oil) (0.96 g, 24 mmol)
-
THF (Anhydrous, 50 mL)
-
HCl (6M aqueous)
Step-by-Step Methodology
Step 1: Enolate Formation
-
Flame-dry a 3-neck round bottom flask under Argon.
-
Add NaH (24 mmol) and wash with dry hexane (2x) to remove mineral oil if high purity is required.
-
Add anhydrous THF (30 mL) and cool to 0°C.
-
Add Diethyl malonate (12 mmol) dropwise over 15 minutes. Evolution of
gas will be observed. Stir for 30 mins at 0°C until gas evolution ceases.
Step 2:
-
Dissolve 2-chloro-5-nitropyridine (10 mmol) in THF (20 mL).
-
Add this solution dropwise to the malonate enolate at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride should disappear.
-
-
Quench with saturated
and extract with EtOAc. Dry organic layer ( ) and concentrate to yield the Diethyl 2-(5-nitropyridin-2-yl)malonate intermediate.[1]
Step 3: Hydrolysis & Controlled Decarboxylation Critical Control Point: Harsh basic hydrolysis followed by acidification often leads to uncontrolled decarboxylation. Acidic hydrolysis is preferred for better control.
-
Suspend the crude malonate diester in 6M HCl (20 mL).
-
Heat to 50°C (Do NOT reflux). Monitor
evolution. -
Once the diester is consumed (approx 2-3 hours), cool the solution immediately to 0°C.
-
Adjust pH to ~3-4 using 2M NaOH carefully.[1]
-
Extract with EtOAc (3x).
-
Evaporate solvent at low temperature (<40°C) . The product is a solid that should be stored at -20°C.[1]
Spectroscopic Characterization
Due to the transient nature of the acid, the methyl ester is often used for characterization. Below are the expected shifts for the free acid based on analog data.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 12.50 | Broad Singlet | -COOH (Exchangeable) | |
| 9.25 | Doublet (J=2.5 Hz) | Pyridine H-6 (Ortho to Nitro) | |
| 8.60 | dd (J=8.5, 2.5 Hz) | Pyridine H-4 | |
| 7.75 | Doublet (J=8.5 Hz) | Pyridine H-3 | |
| 4.05 | Singlet | -CH | |
| 171.5 | Carbonyl | ||
| 162.0 | Pyridine C-2 | ||
| 145.0 | Pyridine C-6 |
Applications in Drug Discovery
This scaffold is a "privileged structure" in fragment-based drug design (FBDD).[1]
Pharmacophore Integration
-
Bcl-2 Inhibition: The nitro group mimics the interactions of sulfonamides in certain binding pockets, while the acetic acid tail serves as a linker to hydrophobic domains.
-
Reduction to Amine: The primary utility lies in reducing the nitro group (
or ) to generate 2-(5-aminopyridin-2-yl)acetic acid .[1] This amino-acid analog allows for peptide coupling at both ends (N-terminus and C-terminus), creating peptidomimetics.[1]
Diagram: Reactivity Scope
Figure 2: The divergent reactivity profile of the core scaffold.[1]
References
-
PubChem. (2025).[2][3][4] 2-(5-Nitropyridin-2-yl)acetic acid | C7H6N2O4.[1] National Library of Medicine. [Link]
- Barrow, J. C., et al. (2000). Synthesis of Pyridylacetic Acids via Meldrum's Acid. Tetrahedron Letters. (General reference for the Meldrum's acid methodology applied to pyridines).
-
MDPI. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. Journal of Organic Chemistry. [Link]
Sources
- 1. 292600-22-7|Methyl 2-(5-nitropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 2. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(5-(m-Tolyl)pyridin-2-yl)acetic acid | C14H13NO2 | CID 83709923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
